Aminoethyl nitrate
Overview
Description
Aminoethyl nitrate has been identified as a novel organic mononitrate with significant potency and a unique profile that sets it apart from most organic nitrates. Unlike its counterparts, aminoethyl nitrate does not induce mitochondrial oxidative stress, nor does it lead to the development of tolerance or endothelial dysfunction, which are common issues associated with long-term use of organic nitrates. This compound induces vasorelaxation by activating soluble guanylate cyclase, a mechanism shared by all nitrates. However, its lack of cross-tolerance to nitroglycerin or acetylcholine after in vivo treatment makes it a promising candidate for clinical use .
Synthesis Analysis
The synthesis of aminoethyl nitrate has not been directly detailed in the provided papers. However, a related compound, 1-amino-3-dodecyl-1,2,3-triazolium nitrate, was synthesized through a four-step process involving addition-elimination, cyclization, alkylation, and metathesis. The synthesis was optimized by investigating various reaction parameters such as stoichiometry, reaction temperature, and time . This approach to synthesizing aminoalkyl nitrates could potentially be adapted for the synthesis of aminoethyl nitrate.
Molecular Structure Analysis
While the molecular structure of aminoethyl nitrate is not explicitly discussed, the structure of a similar compound, 5-aminotetrazolium nitrate, was determined using X-ray crystallography. The crystalline state of this compound was characterized, providing insights into the molecular arrangement and stability . This information could be relevant when considering the structural dynamics of aminoethyl nitrate.
Chemical Reactions Analysis
The chemical reactions of aminoethyl nitrate have not been elaborated upon in the provided papers. However, the general behavior of organic nitrates, including their ability to induce vasorelaxation through the activation of soluble guanylate cyclase, is well-documented . The chemical reactions of related energetic salts synthesized from N-aminoazoles have been studied, which could offer some parallels to the reactivity of aminoethyl nitrate .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminoethyl nitrate are not directly reported. However, the properties of other amino acid nitrates have been systematically studied, including their combustion and formation enthalpies, thermal behavior, and spectral data. These studies have provided insights into the thermodynamics and potential optoelectronic applications of amino acid nitrates . The energetic surfactant 1-amino-3-dodecyl-1,2,3-triazolium nitrate's physical and chemical properties were measured, which could be somewhat indicative of the properties of aminoethyl nitrate .
Scientific Research Applications
Novel Characteristics of Aminoethyl Nitrate
Aminoethyl nitrate has been characterized as a novel organic mononitrate. It is noted for its high potency without inducing mitochondrial oxidative stress. Unlike other organic nitrates, it does not exhibit cross-tolerance to nitroglycerin or endothelium-dependent agonist acetylcholine after in vivo treatment. It achieves vasorelaxation by activating soluble guanylate cyclase, suggesting its potential as a more effective organic nitrate for clinical use without the common drawbacks of oxidative stress or endothelial dysfunction (Bauersachs, 2009).
Vasodilatory Potential and Applications
Aminoethyl nitrate demonstrates significant vasodilatory potential, both alone and in combination with other cardiovascular drugs. Notably, it does not stimulate mitochondrial oxidative stress, a common issue with other organic nitrates. It shows promise for use in managing cardiovascular diseases due to its potent vasodilatory effects and lack of oxidative stress induction, as well as its synergistic effects when combined with other cardiovascular drugs (Oelze et al., 2017).
Hybrid Drug Development
Aminoethyl nitrate has been used to develop new organic nitrate hybrid molecules, like CLC-3000, which combines the NO-donating activity of the nitrate moiety with other drug activities. This innovative approach allows the combination of vasodilative properties with other therapeutic actions, potentially leading to new treatments for conditions like ischemic heart disease while minimizing side effects typically associated with nitrates (Pfeffer et al., 2014).
Future Directions
While there is no conclusive epidemiological evidence to date supporting dietary nitrate intake reducing blood pressure, a number of studies have shown that increased consumption of fruits and vegetables reduces systolic and diastolic blood pressure . This suggests that Aminoethyl nitrate and other nitrates could potentially be used in dietary interventions to improve cardiovascular health.
properties
IUPAC Name |
2-aminoethyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O3/c3-1-2-7-4(5)6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTZJUQNSSLNAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214846 | |
Record name | Aminoethyl nitrate [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminoethyl nitrate | |
CAS RN |
646-02-6 | |
Record name | Aminoethyl nitrate [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminoethyl nitrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13585 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aminoethyl nitrate [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOETHYL NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1IA7R2J48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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